molecular formula C12H14N2O2 B3028810 7-methyl-L-tryptophan CAS No. 33468-36-9

7-methyl-L-tryptophan

Cat. No.: B3028810
CAS No.: 33468-36-9
M. Wt: 218.25 g/mol
InChI Key: KBOZNJNHBBROHM-JTQLQIEISA-N
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Description

7-Methyl-L-tryptophan is a derivative of the essential amino acid tryptophan. It features a methyl group attached to the seventh position of the indole ring. This modification can significantly alter its biochemical properties and potential applications. Tryptophan itself is a precursor to several important biomolecules, including serotonin and melatonin, making its derivatives of considerable interest in various fields of research.

Scientific Research Applications

7-Methyl-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

7-Methyl-L-Tryptophan (7-MT) is an amino acid derivative that plays a crucial role in the biosynthesis of many non-ribosomal peptide antibiotics . It primarily targets key enzymes involved in L-Tryptophan metabolism, which is a complex process resulting in many bioactive molecules acting in various organs through different action mechanisms . These enzymes and the metabolites they produce represent potential therapeutic targets .

Mode of Action

The interaction of 7-MT with its targets leads to disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders . This disruption paves the way for the development of drugs targeting L-Tryptophan metabolism .

Biochemical Pathways

L-Tryptophan is metabolized via three significant pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . All of these pathways are influenced by the gut microbiota . The kynurenine pathway prevents hyperinflammation and induces long-term immune tolerance . Systemic Tryptophan and Kynurenine levels change upon aging and in age-related diseases .

Pharmacokinetics

The pharmacokinetics of 7-MT is yet to be fully understood. It’s known that a single administration of a similar compound, 1-methyl-l-tryptophan (1-mt), increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .

Result of Action

The result of 7-MT’s action is the modulation of L-Tryptophan metabolism, which can either aggravate or prevent inflammaging-related diseases . This modulation is necessary to control inflammaging and alters the functioning of other metabolic faiths of Tryptophan including Kynurenine metabolites, microbiota-derived indoles, and nicotinamide adenine dinucleotide (NAD+) .

Action Environment

The action, efficacy, and stability of 7-MT are influenced by various environmental factors. For instance, the gut microbiota significantly influences L-Tryptophan metabolism . Moreover, systemic Tryptophan and Kynurenine levels change upon aging and in age-related diseases , indicating that age could be another environmental factor influencing the action of 7-MT.

Safety and Hazards

While specific safety data for 7-methyl-L-tryptophan is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

7-Methyl-L-tryptophan is involved in several biochemical reactions, primarily as a precursor for the biosynthesis of non-ribosomal peptide antibiotics . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with tryptophan synthase, an enzyme that catalyzes the final step in the biosynthesis of tryptophan . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in lung cancer cells, tryptophan metabolism, including that of this compound, has been shown to affect tumor cell proliferation and immune escape mechanisms . This compound can alter the expression of genes involved in metabolic pathways and immune responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to interact with indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, thereby influencing the kynurenine pathway . These interactions can result in changes in gene expression and metabolic flux, ultimately affecting cellular function and health.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time due to degradation or interaction with other cellular components . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses and metabolic pathways. At higher doses, it can exhibit toxic or adverse effects . For example, in obesity models, α-methyl-L-tryptophan, a related compound, has been shown to reduce body weight and improve metabolic parameters without significant toxicity at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . It interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are critical for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters and distributed within different cellular compartments . This distribution is crucial for its localization and accumulation in target tissues, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-L-tryptophan can be achieved through several methods. One common approach involves the methylation of L-tryptophan using methylating agents under controlled conditions. For instance, the use of methyl iodide in the presence of a base such as potassium carbonate can facilitate the methylation process. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation techniques. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to overproduce tryptophan, which is then chemically modified to introduce the methyl group. This biotechnological approach is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: Halogenation or nitration can be performed on the indole ring using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

Comparison with Similar Compounds

    α-Methyl-L-tryptophan: Another methylated derivative of tryptophan, used in similar research contexts.

    5-Methyl-L-tryptophan: Features a methyl group at the fifth position of the indole ring, with distinct biochemical properties.

    6-Methyl-L-tryptophan: Methylated at the sixth position, also studied for its unique effects.

Uniqueness: 7-Methyl-L-tryptophan is unique due to its specific methylation position, which can influence its interaction with enzymes and receptors differently compared to other methylated tryptophan derivatives. This positional specificity can result in distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

(2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZNJNHBBROHM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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